molecular formula C15H17NO5 B249227 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B249227
M. Wt: 291.3 g/mol
InChI Key: TUUBMMUMEPUUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Mechanism of Action

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in various diseases, including hypertension, cancer, and inflammation. By inhibiting the synthesis of 20-HETE, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease blood pressure in hypertensive animals by selectively inhibiting the synthesis of 20-HETE. In cancer, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of cancer cells by blocking the production of 20-HETE. In inflammation, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency and selectivity for 20-HETE synthase. This allows for specific inhibition of 20-HETE synthesis without affecting other pathways. However, one limitation of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

For 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further investigation of its therapeutic potential in various diseases, including hypertension, cancer, and inflammation. Additionally, the development of more potent and selective inhibitors of 20-HETE synthase may lead to improved therapeutic outcomes. Finally, the use of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-methoxyphenyl-3-oxobutanohydroxamic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride in the presence of triethylamine to form 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively inhibit the synthesis of 20-HETE, a potent vasoconstrictor, leading to a decrease in blood pressure. In cancer, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of cancer cells by blocking the production of 20-HETE. In inflammation, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C15H17NO5

Molecular Weight

291.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C15H17NO5/c1-9(18)12-13(10-3-5-11(21-2)6-4-10)16(7-8-17)15(20)14(12)19/h3-6,13,17,19H,7-8H2,1-2H3

InChI Key

TUUBMMUMEPUUHW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCO)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCO)O

Origin of Product

United States

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